Tripotassium trioxalatocobaltate

Descripción general

Descripción

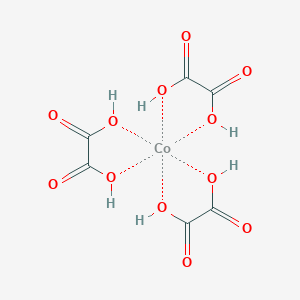

Tripotassium trioxalatocobaltate, with the chemical formula ( K_3[Co(C_2O_4)_3] ), is a coordination compound consisting of cobalt in the +3 oxidation state, coordinated with three oxalate ligands and three potassium ions. This compound is known for its vibrant green crystalline appearance and is often studied for its interesting photophysical and chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tripotassium trioxalatocobaltate can be synthesized through the reaction of cobalt(III) chloride with potassium oxalate in an aqueous solution. The reaction typically involves the following steps:

- Dissolve cobalt(III) chloride in water.

- Add potassium oxalate to the solution while stirring.

- Heat the mixture to facilitate the reaction.

- Allow the solution to cool, leading to the crystallization of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process may include:

- Using high-purity reagents to ensure the quality of the final product.

- Employing controlled heating and cooling systems to optimize the reaction conditions.

- Utilizing filtration and drying techniques to obtain the crystalline product .

Análisis De Reacciones Químicas

Types of Reactions: Tripotassium trioxalatocobaltate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced by reducing agents such as sodium borohydride.

Substitution: The oxalate ligands can be substituted by other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in an aqueous or alcoholic medium.

Substitution: Ligand exchange reactions using ligands like ammonia or ethylenediamine.

Major Products Formed:

Oxidation: Formation of cobalt(III) oxide or other cobalt oxides.

Reduction: Formation of cobalt(II) complexes.

Substitution: Formation of new coordination complexes with different ligands.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Research has indicated potential biological activities of tripotassium trioxalatocobaltate, particularly in its interactions with biomolecules. Studies suggest that this compound can:

- Bind to metal ions, affecting their reactivity.

- Generate reactive oxygen species (ROS) upon light exposure, which can interact with biological molecules, potentially leading to therapeutic applications .

Medical Imaging and Therapeutics

The compound is being explored for its utility in medical imaging techniques due to its photophysical properties, which allow it to absorb light across a wide spectrum. This characteristic is beneficial for developing imaging agents that can enhance contrast in biological tissues.

Industrial Applications

In industrial settings, this compound is utilized in the development of advanced materials and catalysts. Its ability to form stable complexes with various ligands makes it valuable for catalyzing chemical reactions in manufacturing processes.

Photocleavable Anionic Glues

A notable study involved using this compound as a photocleavable anionic glue (PAG) in nanoparticle assemblies. When exposed to light, the compound undergoes photodecomposition, leading to disassembly of nanoparticle aggregates, which is crucial for controlled-release applications .

- Mechanism : Upon light exposure, Co(III) is reduced to Co(II), and some oxalate is oxidized to carbon dioxide.

- Applications : This property has implications for drug delivery systems where precise control over release timing is essential.

Mecanismo De Acción

The mechanism of action of tripotassium trioxalatocobaltate involves its interaction with various molecular targets and pathways. The compound can:

Bind to metal ions: The oxalate ligands can chelate metal ions, affecting their availability and reactivity.

Generate reactive oxygen species: In the presence of light or other stimuli, the compound can produce reactive oxygen species, which can interact with biological molecules.

Modulate enzyme activity: The compound can inhibit or activate enzymes by binding to their active sites or altering their conformation.

Comparación Con Compuestos Similares

Tripotassium trioxalatocobaltate can be compared with other similar compounds, such as:

Tripotassium trioxalatoferrate: Similar in structure but contains iron instead of cobalt.

Tripotassium trioxalatochromate: Contains chromium and exhibits different chemical properties.

Tripotassium trioxalatoferrate: Contains iron and is used in different applications.

Uniqueness:

Photophysical Properties: this compound exhibits unique photophysical properties due to the presence of cobalt, making it useful in studies related to light absorption and emission.

Chemical Reactivity: The compound’s reactivity with various reagents and its ability to form stable complexes with different ligands highlight its versatility in chemical research.

Actividad Biológica

Tripotassium trioxalatocobaltate, with the chemical formula , is a coordination compound of cobalt in the +3 oxidation state, coordinated with three oxalate ligands and three potassium ions. This compound has garnered attention in various scientific fields due to its unique biological activities and potential applications in medicine, chemistry, and materials science.

This compound can be synthesized through the reaction of cobalt(III) chloride with potassium oxalate in an aqueous solution. The general reaction can be summarized as follows:

This compound appears as vibrant green crystals and exhibits interesting photophysical properties, making it a subject of extensive research.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) when exposed to light or other stimuli. These ROS can interact with various biological molecules, leading to significant biochemical effects. The compound's mechanism of action includes:

- Metal Ion Chelation : The oxalate ligands can chelate metal ions, which may influence their bioavailability and reactivity in biological systems.

- Enzyme Modulation : this compound can inhibit or activate enzymes by binding to their active sites or altering their conformation.

- Photodynamic Activity : Under light exposure, the compound can produce ROS that may induce oxidative stress in cells, potentially leading to cell death or apoptosis.

Research Findings and Case Studies

Recent studies have explored the biological implications of this compound across various domains:

- Anticancer Properties : Research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through ROS generation. For instance, a study demonstrated that exposure to light increased the cytotoxicity of this compound against specific cancer cell lines, suggesting its potential as a photodynamic therapy agent .

- Antimicrobial Activity : Another study highlighted the antimicrobial effects of this compound against various bacterial strains. The compound was shown to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis .

- Biochemical Assays : The compound has been used in spectrophotometric assays for the determination of cobalt levels in biological samples. Such assays capitalize on the colorimetric properties of cobalt complexes formed with oxalates, providing insights into cobalt's role in biological systems .

Comparative Analysis

To further understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound | Main Metal | Biological Activity | Applications |

|---|---|---|---|

| This compound | Cobalt | Anticancer, Antimicrobial | Photodynamic therapy |

| Tripotassium trioxalatoferrate | Iron | Limited studies on biological activity | Potential in catalysis |

| Tripotassium trioxalatochromate | Chromium | Toxicity concerns | Industrial applications |

Propiedades

IUPAC Name |

cobalt;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.Co/c3*3-1(4)2(5)6;/h3*(H,3,4)(H,5,6); | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWYMQRVOOQRPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Co] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6CoO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14239-07-7 | |

| Record name | Tripotassium trioxalatocobaltate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014239077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97333 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.